4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline chemical structure and properties
4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline chemical structure and properties
An In-depth Technical Guide to 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline
Executive Summary
This document provides a comprehensive technical overview of 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline, a substituted quinoline of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents. The specific combination of a 4-chloro substituent, a 2-propyl group, and a 7-trifluoromethoxy moiety endows this molecule with a unique profile for chemical modification and potential biological activity. The 4-chloro position serves as a versatile reactive handle for nucleophilic substitution, while the trifluoromethoxy group can enhance metabolic stability and cellular permeability. This guide details the compound's chemical structure, physicochemical properties, a proposed synthetic pathway, and its potential applications as a building block for novel therapeutics, particularly in oncology and infectious diseases.
Introduction: The Quinoline Scaffold in Drug Discovery
Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a cornerstone of modern medicinal chemistry.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1] The historical success of quinoline-based drugs like chloroquine and quinine in treating malaria established the scaffold's therapeutic importance.[3][4]
In contemporary drug development, functionalized quinolines are explored as kinase inhibitors for cancer therapy, agents targeting DNA synthesis, and modulators of various cellular pathways. The molecule 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline represents a strategic design. The 4-chloro group is a key reactive site, making it an excellent precursor for creating libraries of 4-substituted derivatives via nucleophilic aromatic substitution (SNA_r) or cross-coupling reactions.[5][6] The 2-propyl group influences the molecule's steric profile and lipophilicity, while the 7-trifluoromethoxy (-OCF₃) group is a valuable bioisostere for other functionalities. The strong electron-withdrawing nature of the -OCF₃ group can significantly impact the electronic properties of the quinoline ring, and its inclusion is a common strategy to improve metabolic stability and enhance membrane permeability, crucial pharmacokinetic parameters.
Chemical Identity and Structure
The definitive structure of 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline is characterized by its core quinoline rings system with specific substitutions at positions 2, 4, and 7.
dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=155799933&t=l"]; A [label=""]; } caption="2D Structure of 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline"
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 4-chloro-2-propyl-7-(trifluoromethoxy)quinoline | - |
| Molecular Formula | C₁₃H₁₁ClF₃NO | [7] |
| Molecular Weight | 289.68 g/mol | [7] |
| Canonical SMILES | CCC1=NC2=C(C=C1)C(=CC(=C2)OC(F)(F)F)Cl | - |
| InChIKey | Inferred from structure | - |
| CAS Number | 1153002-19-7 (Isomer) | [7] |
Note: The listed CAS number corresponds to the isomeric compound 4-Chloro-2-propyl-8-trifluoromethoxyquinoline. A specific CAS number for the 7-trifluoromethoxy isomer is not prominently available in public databases.
Physicochemical Properties
The physical and chemical properties of this compound are critical for its handling, formulation, and biological activity. While extensive experimental data for this specific molecule is scarce, properties can be predicted based on its structure and data from closely related analogs.
Table 2: Physicochemical Data
| Property | Value/Description | Notes | Source |
| Physical Form | Expected to be a solid at room temperature. | Based on analogs like 4-Chloro-7-(trifluoromethyl)quinoline. | [8] |
| Melting Point | ~69-71 °C | This is the melting point for the analog 4-Chloro-7-(trifluoromethyl)quinoline and should be considered an estimate. | [9][10] |
| Solubility | Soluble in chloroform and other organic solvents. Insoluble in water. | Based on general quinoline properties and data for analogs. | [9][11] |
| Appearance | Powder or crystalline solid. | Based on analogs. | [11] |
| XlogP (Predicted) | ~4.1 | Prediction for the related 4-chloro-7-(trifluoromethoxy)quinoline, indicating high lipophilicity. | [12] |
Synthesis and Characterization
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-stage process: first, the construction of the 2-propyl-7-(trifluoromethoxy)quinolin-4-ol core, followed by chlorination of the 4-hydroxy group.
Conceptual Experimental Protocol
Step 1: Synthesis of 2-Propyl-7-(trifluoromethoxy)quinolin-4-ol
-
Reaction Setup: To a round-bottom flask, add 3-(trifluoromethoxy)aniline and ethyl 3-oxohexanoate in equimolar amounts.
-
Condensation: The mixture is stirred, typically with a catalytic amount of acid (e.g., acetic acid), and heated to form the Schiff base intermediate. Water is removed as a byproduct.
-
Cyclization: The crude intermediate is slowly added to a pre-heated, stirred solution of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid. This promotes the intramolecular electrophilic cyclization.
-
Work-up: After the reaction is complete, the acidic mixture is cooled and carefully poured onto ice. The resulting precipitate is neutralized, filtered, washed with water, and dried. This yields the quinolin-4-ol product.
Step 2: Synthesis of 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline
-
Chlorination: The dried 2-propyl-7-(trifluoromethoxy)quinolin-4-ol is suspended in phosphorus oxychloride (POCl₃).
-
Reaction: The mixture is heated under reflux for several hours. POCl₃ serves as both the reagent and solvent for converting the hydroxyl group at the C4 position into a chlorine atom.
-
Work-up and Purification: After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate or ammonia solution). The crude product precipitates and is collected by filtration.
-
Purification: The final product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline.
Analytical Characterization
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the presence of the propyl chain and the substitution pattern on the quinoline ring.[6][13]
-
Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a monochlorinated compound.[6]
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
-
Melting Point Analysis: To assess the purity of the final product.
Applications in Research and Drug Development
This molecule is not an end-product therapeutic but rather a highly valuable building block for creating more complex drug candidates. Its utility stems from the reactivity of the 4-chloro group and the favorable properties imparted by the other substituents.
Potential Therapeutic Areas
-
Anticancer Agents: Many potent kinase inhibitors feature a 4-substituted quinoline core. The 4-chloro position allows for the introduction of various amine-containing side chains (via Buchwald-Hartwig amination or S_NAr) or aryl groups (via Suzuki coupling) to target the ATP-binding site of kinases implicated in cancer cell proliferation.[5]
-
Antimalarial Drugs: The 4-aminoquinoline scaffold is the basis of chloroquine.[14] This compound can be used to synthesize novel 4-aminoquinoline derivatives designed to overcome resistance mechanisms in Plasmodium falciparum. The mechanism of action is often attributed to the inhibition of heme polymerization in the parasite's digestive vacuole.[1][3][4]
-
Anti-inflammatory Agents: Certain quinoline derivatives have shown potent anti-inflammatory and analgesic properties.[15] This compound could serve as a starting point for developing novel non-steroidal anti-inflammatory drugs (NSAIDs).
Illustrative Mechanism: Kinase Inhibition
As many quinoline derivatives function as kinase inhibitors, a primary application would be in the synthesis of compounds targeting oncogenic signaling pathways. The 4-position would be functionalized to interact with the hinge region of a kinase, while the quinoline core occupies the adenine pocket.
Safety, Handling, and Storage
The toxicological properties of 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline have not been fully investigated.[16] However, based on safety data for the structurally similar 4-Chloro-7-(trifluoromethyl)quinoline, the following precautions are advised.
-
Hazards: The compound is expected to be an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[16][17][18] Harmful if swallowed or inhaled.[17]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[17] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[16][17][19] Avoid generating dust.[17][20] Wash hands thoroughly after handling.[17]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[16][17]
-
Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[16][17]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[16][17]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[16][17]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[11][17][20]
Conclusion
4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline is a strategically designed heterocyclic compound with considerable potential as a synthetic intermediate in drug discovery. Its key structural features—a reactive 4-chloro handle, a lipophilic 2-propyl group, and a metabolically robust 7-trifluoromethoxy group—make it an attractive starting material for developing novel therapeutics. While further research is needed to fully characterize its properties and biological profile, its utility as a scaffold for creating diverse libraries of compounds targeting cancer, malaria, and inflammatory conditions is clear. Adherence to strict safety protocols is essential when handling this and related chemical entities.
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